Product packaging for Cortexolone acetate(Cat. No.:)

Cortexolone acetate

Cat. No.: B10753246
M. Wt: 404.5 g/mol
InChI Key: UPMSOLRUSABPCU-CRKVGCNRSA-N
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Description

Contextualization within Steroidal Chemistry Research

Cortexolone acetate (B1210297) belongs to the pregnane (B1235032) class of steroids, a group of compounds based on the C21 steroid skeleton of pregnane. taylorandfrancis.com In the broader context of steroidal chemistry, research has often focused on modifying the basic steroid nucleus to elicit specific biological activities. Cortexolone, also known as 11-deoxycortisol, is itself a naturally occurring steroid and an intermediate in the biosynthesis of glucocorticoids. wikipedia.org However, it possesses only weak glucocorticoid activity. rsc.org The esterification of cortexolone at the C17α and/or C21 positions has been a key strategy to modulate its properties, leading to the discovery of compounds with significant therapeutic potential. rsc.org

Historical Development and Research Trajectory of Cortexolone Esters

The research trajectory of cortexolone esters took a significant turn with the unexpected discovery that C17α esters of 11-deoxycortisol possess antiandrogenic activity. wikipedia.org This finding shifted the focus of research towards developing these compounds for androgen-dependent conditions. ijord.com Previously, derivatives of cortexolone were primarily investigated for their potential glucocorticoid or mineralocorticoid effects. The exploration of various ester modifications at the C17α and C21 positions has been a central theme, aiming to optimize local activity while minimizing systemic side effects. rsc.orgsci-hub.se This line of inquiry has led to the development of specific esters with tailored pharmacological profiles, most notably for topical applications in dermatology. wikipedia.orgijord.com

Nomenclature and Related Pregnane Derivatives in Academic Literature

Cortexolone acetate is systematically named (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate. cosmopharma.com It is a pregnane derivative, and its nomenclature follows the standard conventions for steroidal compounds. taylorandfrancis.com Several other esters of cortexolone have been synthesized and studied, each with unique properties.

Cortexolone-17α-propionate, known by the nonproprietary name clascoterone (B1669155), is a prominent derivative that has emerged from the investigation of cortexolone esters. wikipedia.org It is a potent antiandrogen that acts as a competitive antagonist at the androgen receptor. sci-hub.sechemicalbook.com Extensive research has demonstrated its efficacy as a topical treatment for androgen-dependent skin disorders. wikipedia.orgnih.gov A key feature of clascoterone is its rapid hydrolysis to the inactive parent compound, cortexolone, which limits systemic antiandrogenic activity. wikipedia.orgsci-hub.se This localized action is a significant advantage in topical therapy. nih.gov

Cortexolone-21-acetate, also known as Reichstein's substance S acetate, is another important derivative. cymitquimica.com It has been utilized as a key starting material in the synthesis of other corticosteroids and cortexolone esters, including cortexolone-17α-propionate. google.comnih.gov Research has also explored its biotransformation by various microorganisms to produce other valuable steroid compounds. researchgate.net While it is a corticosteroid, its primary role in recent research has been as a synthetic intermediate. google.com

Beyond the propionate (B1217596) and acetate esters, a range of other monoesters and diesters of cortexolone have been synthesized and investigated for their biological activities. These include:

Cortexolone 17α-benzoate: This ester has been studied for its potential antitumor activities. google.comgoogle.com

Cortexolone 17α-valerate: Research has indicated that this compound, along with its 21-propionate diester, may have applications in cancer therapy. google.comcosmopharma.comnih.gov

Cortexolone 17α,21-dipropionate: This diester serves as a precursor in the synthesis of cortexolone-17α-propionate. rsc.orgchemicalbook.com Its antiandrogenic activity is reportedly reduced compared to the 17α-monoester. rsc.org

The investigation into these various esters highlights the versatility of the cortexolone scaffold in medicinal chemistry research, with different ester groups conferring distinct pharmacological profiles. rsc.orggoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O6 B10753246 Cortexolone acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate

InChI

InChI=1S/C23H32O6/c1-13(25)29-20-11-15(26)10-14-4-5-16-17-7-9-23(28,19(27)12-24)21(17,2)8-6-18(16)22(14,20)3/h10,16-18,20,24,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1

InChI Key

UPMSOLRUSABPCU-CRKVGCNRSA-N

Isomeric SMILES

CC(=O)OC1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@]4(C(=O)CO)O)C)C

Canonical SMILES

CC(=O)OC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4(C(=O)CO)O)C)C

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Cortexolone Acetate Derivatives

Androgen Receptor Interaction Dynamics of Cortexolone-17α-propionate

Cortexolone-17α-propionate is a novel steroidal antiandrogen that acts as a potent antagonist of the androgen receptor. researchgate.netresearchgate.netdrugbank.com Its unique structure, which includes a 17α-propionate and a 17β-hydroxypropanone group, is thought to contribute to its antagonistic activity. sci-hub.se This section will delve into the specifics of its interaction with the AR, its effects on gene expression, and how it is distinguished from another class of anti-androgenic compounds.

Mechanisms of Competitive Antagonism at the Androgen Receptor

Cortexolone-17α-propionate functions as a competitive antagonist at the androgen receptor. researchgate.netresearchgate.net This means that it directly competes with endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), for the same binding site on the AR. researchgate.netdrugbank.com By binding to the AR with high affinity, cortexolone-17α-propionate effectively blocks androgens from binding and activating the receptor. drugbank.comresearchgate.netnih.gov This inhibition of androgen binding prevents the conformational changes in the AR that are necessary for its subsequent translocation to the nucleus and the initiation of androgen-regulated gene transcription. drugbank.comsci-hub.se

In vitro studies have demonstrated that cortexolone-17α-propionate binds to the androgen receptor with high affinity and inhibits AR-regulated transcription in reporter cell lines. researchgate.netnih.govcaymanchem.com This competitive binding mechanism is a key feature of its antiandrogenic activity. researchgate.net

Differential Effects on Androgen Receptor-Regulated Gene Expression

By competitively antagonizing the androgen receptor, cortexolone-17α-propionate effectively inhibits the transcription of androgen-responsive genes. drugbank.comsci-hub.sepopline.org This has been observed in various cell types, including sebocytes and dermal papilla cells. researchgate.net In sebocytes, this antagonism leads to a dose-dependent reduction in the production of lipids and inflammatory cytokines that are normally stimulated by androgens. researchgate.netnih.gov

Specifically, research has shown that cortexolone-17α-propionate can inhibit the dihydrotestosterone (DHT)-induced expression of genes that contribute to conditions like acne. drugbank.com Furthermore, in dermal papilla cells, it has been found to inhibit AR-regulated transcription with an efficacy similar to the 5α-reductase inhibitor, finasteride (B1672673). popline.orgsigmaaldrich.comnih.gov This modulation of gene expression underlies its therapeutic potential in androgen-dependent skin and hair follicle disorders.

Cell TypeAndrogen-Regulated Process Inhibited by Cortexolone-17α-propionateReference
SebocytesLipid Production researchgate.netcaymanchem.com
SebocytesInflammatory Cytokine Production researchgate.netnih.gov
Dermal Papilla CellsAR-Regulated Transcription researchgate.netpopline.orgsigmaaldrich.com
Dermal Papilla CellsIL-6 Synthesis popline.orgnih.gov

Distinction from 5α-Reductase Inhibitory Activity

A crucial aspect of cortexolone-17α-propionate's pharmacological profile is its lack of inhibitory activity on the enzyme 5α-reductase. researchgate.netsci-hub.sersc.org This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (DHT). popline.org Unlike 5α-reductase inhibitors such as finasteride, which reduce the levels of DHT, cortexolone-17α-propionate does not interfere with this conversion process. researchgate.netrsc.org

Its mechanism of action is solely at the receptor level, where it competes with androgens for binding. researchgate.netresearchgate.net This distinction is significant as it highlights a different therapeutic approach to mitigating androgen-driven conditions. While 5α-reductase inhibitors decrease the production of a key androgen, cortexolone-17α-propionate directly blocks the action of androgens at their target receptor. researchgate.netsci-hub.se

Cellular and Subcellular Modulatory Effects of Cortexolone-17α-propionate

The antagonistic interaction of cortexolone-17α-propionate with the androgen receptor translates into significant modulatory effects at the cellular and subcellular levels, particularly within the skin. Its impact on sebocytes and dermal papilla cells has been a primary focus of research.

Regulation of Sebocyte Functionality and Lipid Production

Androgens are known to stimulate the proliferation and differentiation of sebocytes, the cells that make up the sebaceous glands, leading to increased sebum production. nih.gov Cortexolone-17α-propionate has been shown to effectively counteract these effects. In vitro studies using human primary sebocytes have demonstrated that it inhibits androgen-regulated lipid synthesis in a dose-dependent manner. researchgate.netcaymanchem.com

ParameterEffect of Cortexolone-17α-propionate in SebocytesReference
Androgen-stimulated Lipid ProductionInhibition researchgate.netcaymanchem.com
Androgen-stimulated Inflammatory Cytokine ProductionInhibition researchgate.netnih.gov

Impact on Dermal Papilla Cell Processes

Dermal papilla cells, located at the base of hair follicles, play a critical role in hair growth regulation. These cells are also responsive to androgens, and in genetically predisposed individuals, androgen action on these cells can lead to hair loss (androgenetic alopecia). researchgate.netpopline.org

Cortexolone-17α-propionate has been shown to be an androgen receptor antagonist in human scalp dermal papilla cells. researchgate.netpopline.orgnih.gov It inhibits the AR-mediated transcription of genes induced by DHT in these cells. researchgate.netpopline.org A notable finding is its ability to significantly inhibit the DHT-stimulated synthesis of interleukin-6 (IL-6), a cytokine implicated as a negative mediator of hair growth, from these cells. popline.orgnih.gov In comparative studies, cortexolone-17α-propionate was found to be more potent at inhibiting IL-6 synthesis than another AR antagonist, enzalutamide. popline.org

ParameterEffect of Cortexolone-17α-propionate in Dermal Papilla CellsReference
DHT-induced AR-regulated TranscriptionInhibition researchgate.netpopline.org
DHT-stimulated IL-6 SynthesisInhibition popline.orgnih.gov

Mechanisms of Anti-inflammatory Action

The anti-inflammatory actions of cortexolone derivatives are primarily rooted in their interaction with cellular receptor pathways that modulate the immune response. Like other corticosteroids, their mechanism involves binding to glucocorticoid receptors, which leads to the suppression of pro-inflammatory signals and the promotion of anti-inflammatory ones. nih.gov

The general mechanism for corticosteroids involves several key steps:

Receptor Binding: After diffusing through the cell membrane, the corticosteroid binds to glucocorticoid receptors (GR) in the cytoplasm.

Nuclear Translocation: This binding causes the receptor-ligand complex to move into the cell nucleus. patsnap.com

Gene Expression Modulation: In the nucleus, the complex interacts with DNA to either increase or decrease the transcription of specific genes. patsnap.com This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins, such as certain cytokines. patsnap.com

Specifically, derivatives like cortexolone 17α-propionate have demonstrated an ability to inhibit the production of pro-inflammatory cytokines. nih.gov Research in human primary sebocytes showed that this compound could antagonize the production of inflammatory cytokines in a dose-dependent manner. nih.gov This localized action helps reduce the inflammatory responses characteristic of certain skin conditions. nih.gov The short-term effects of corticosteroids also include decreased vasodilation and capillary permeability, as well as reduced migration of leukocytes to inflammation sites. nih.gov They can also inhibit phospholipase A2, which in turn decreases the formation of arachidonic acid derivatives involved in the inflammatory cascade. nih.gov

Key Anti-inflammatory Mechanisms of Corticosteroids
MechanismDescriptionReference
Glucocorticoid Receptor (GR) BindingBinds to GR in the cytoplasm, forming an activated complex.
Modulation of Gene ExpressionThe GR-ligand complex translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory genes. nih.govpatsnap.com
Inhibition of Pro-inflammatory MediatorsSuppresses the synthesis of cytokines and inhibits phospholipase A2, reducing inflammatory pathways. nih.govnih.gov
Vascular EffectsDecreases capillary permeability and vasodilation to reduce swelling and fluid leakage. nih.govpatsnap.com

Glucocorticoid Receptor Cross-Reactivity of Cortexolone (Parent Compound)

Cortexolone, the parent compound also known as 11-deoxycortisol, is a steroid hormone that acts as a precursor in the synthesis of other hormones. medchemexpress.com It also exhibits complex interactions with the glucocorticoid receptor (GR). The GR, a member of the nuclear receptor family, is the primary target for glucocorticoids and mediates their physiological and pharmacological effects.

Cortexolone itself is described as both a glucocorticoid steroid hormone and a glucocorticoid antagonist. medchemexpress.com This dual nature suggests a nuanced interaction with the GR. Research indicates that at high concentrations, cortexolone can partially interfere with the binding of other glucocorticoids to the glucocorticoid receptor. medchemexpress.com This competitive binding is a key aspect of its potential antagonist activity.

The phenomenon of cross-reactivity is common among steroid receptors due to their structural similarities. nih.gov The glucocorticoid receptor is closely related to the mineralocorticoid receptor (MR), and they can show some cross-reactivity. However, the GR is typically activated only by glucocorticoids, whereas the MR can be activated by both mineralocorticoids and glucocorticoids.

Studies on the conformational properties of cortexolone and its derivatives have been conducted to better understand their biological profiles. researchgate.netrsc.org The specific three-dimensional structure of these molecules, dictated by their functional groups, influences their interaction with receptors and their resulting biological activity. rsc.org For instance, the addition of an ester group at the 17α-position, as seen in cortexolone 17α-propionate, significantly enhances its topical anti-androgenic activity, which is mediated through competitive binding at the androgen receptor. drugbank.com Upon absorption, this derivative is rapidly metabolized to the inactive parent compound, cortexolone, which minimizes systemic effects. rsc.orgresearchgate.net

Receptor Interaction Profile of Cortexolone
CompoundReceptorInteraction TypeKey FindingReference
Cortexolone (11-Deoxycortisol)Glucocorticoid Receptor (GR)Agonist / AntagonistCan act as a glucocorticoid antagonist and interfere with GR binding at high concentrations. medchemexpress.com
Cortexolone 17α-propionate (Clascoterone)Androgen Receptor (AR)AntagonistCompetitively inhibits dihydrotestosterone (DHT) binding to ARs in the skin. nih.govresearchgate.net
Cortexolone 17α-propionate (Clascoterone)Glucocorticoid Receptor (GR)Weak InteractionUpon absorption, it is rapidly metabolized to inactive cortexolone, minimizing systemic glucocorticoid effects. researchgate.net

Metabolic Pathways and Biotransformation of Cortexolone Esters

Esterase-Mediated Hydrolysis of Cortexolone-17α-propionate in Biological Matrices

Cortexolone-17α-propionate is designed as a soft drug, which is active at its application site but is rapidly metabolized into an inactive form upon entering systemic circulation. researchgate.netsci-hub.se This rapid inactivation is primarily due to esterase-mediated hydrolysis. researchgate.netdrugbank.comchemicalbook.com In various biological matrices, such as plasma and skin, esterases—specifically carboxylesterase—cleave the propionate (B1217596) ester bond at the 17α position. drugbank.comchemicalbook.com This process effectively converts the active compound into its inactive parent steroid, cortexolone. rsc.orgscispace.com

Research involving incubation of cortexolone-17α-propionate in different biological environments demonstrates the efficiency of this hydrolytic pathway. In rat plasma, the compound is rapidly converted, with 50% transformed into free cortexolone within two hours and complete metabolism occurring within eight hours. rsc.orgresearchgate.net A similar metabolic profile is observed in human plasma. rsc.orgresearchgate.net In rat skin homogenates, the transformation to cortexolone reaches a peak of approximately 40-45% within 8 to 16 hours, remaining stable thereafter for up to 24 hours. rsc.orgresearchgate.net This rapid hydrolysis in the skin and plasma is the key reason for the compound's localized activity and lack of systemic effects. researchgate.netrsc.orgscispace.com

Table 1: Metabolic Transformation of Cortexolone-17α-propionate to Cortexolone
Biological MatrixTimeMetabolite Formed (% of initial compound)Reference
Rat Plasma2 hours~50% Cortexolone rsc.orgresearchgate.net
8 hours100% Cortexolone rsc.orgresearchgate.net
Rat Skin Homogenate8-16 hours40-44.7% Cortexolone (peak) rsc.orgresearchgate.net
16-24 hoursStable at peak concentration rsc.orgresearchgate.net
Human PlasmaAnalogous metabolic profile to rat plasma rsc.orgresearchgate.net

Formation and Characterization of Inactive Cortexolone Metabolites

The primary and terminal metabolite of cortexolone-17α-propionate hydrolysis is cortexolone. drugbank.comchemicalbook.comnih.gov Cortexolone itself is considered an inactive metabolite because it is devoid of the antiandrogenic activity that characterizes its esterified precursor. researchgate.netrsc.orgscispace.com Studies have confirmed that parent cortexolone has no significant effect in local antiandrogenic activity assays, such as the hamster flank organ test. rsc.orgresearchgate.net

During the metabolic process, other related esters may be formed as intermediates, but these also exhibit significantly reduced or no biological activity compared to cortexolone-17α-propionate. For instance, cortexolone-21-propionate (B13845260), which is formed via acyl migration (see section 3.3), is nearly devoid of antiandrogenic activity, similar to the parent cortexolone. rsc.orgresearchgate.net Furthermore, the 17α,21-diesterified version, cortexolone-17α,21-dipropionate, shows substantially reduced antiandrogenic activity compared to the 17α-monoester. rsc.orgresearchgate.net This demonstrates that the specific 17α-esterification is crucial for the compound's activity, and its removal or alteration leads to inactive metabolites.

Table 2: Biological Activity of Cortexolone and Related Esters
CompoundCharacterizationLocal Antiandrogenic Activity (% Inhibition in Hamster Flank Organ Test)Reference
Cortexolone-17α-propionate (400 µg)Active Parent Drug84% rsc.orgresearchgate.net
CortexoloneInactive Metabolite0% rsc.orgresearchgate.net
Cortexolone-21-propionateInactive Intermediate MetaboliteNearly devoid of activity rsc.orgresearchgate.net
Cortexolone-17α,21-dipropionateLess Active MetaboliteSignificantly reduced activity rsc.orgresearchgate.net

Non-Enzymatic Acyl Group Migration in Cortexolone Ester Metabolism

An interesting feature of the biotransformation of cortexolone-17α-propionate is an intramolecular, non-enzymatic acyl group migration. rsc.orgresearchgate.net Before the final esterase-catalyzed hydrolysis, the propionyl group initially attached at the 17α-position migrates to the 21-position. rsc.orgresearchgate.netrsc.org This process results in the formation of an intermediate, cortexolone-21-propionate. rsc.org

This migration is not mediated by enzymes. rsc.orgresearchgate.net Evidence for this mechanism was provided by experiments where cortexolone-17α-propionate was incubated in the presence of an esterase inhibitor, dichlorvos. rsc.orgresearchgate.net Under these conditions, where enzymatic hydrolysis was blocked, a significant amount of cortexolone-21-propionate was detected. rsc.orgresearchgate.net This confirmed that the biotransformation pathway from cortexolone-17α-propionate to cortexolone proceeds through two distinct steps: first, a non-enzymatic migration of the acyl group from the 17α to the 21 position, followed by the subsequent enzymatic hydrolysis of the resulting 21-propionate ester to yield the final inactive metabolite, cortexolone. rsc.orgresearchgate.net

Advanced Synthetic and Biosynthetic Methodologies for Cortexolone Acetate and Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing cortexolone esters. These approaches focus on controlling reactivity at specific hydroxyl groups and purifying the desired products, including their distinct crystalline forms.

The synthesis of cortexolone esters, such as cortexolone 17-acetate, is often achieved through multi-step processes involving the protection and deprotection of hydroxyl groups. A common strategy for preparing 17α-monoesters involves the initial transformation of cortexolone into a cyclic ortho-ester intermediate. google.com This is typically accomplished by reacting cortexolone with an alkyl ester of an orthocarboxylic acid under acidic catalysis. google.com For instance, cortexolone can be reacted with acetic acid or acetic anhydride (B1165640) to introduce the acetate (B1210297) group. smolecule.com

A key step in this pathway is the subsequent controlled hydrolysis of the ortho-ester. This hydrolysis, often carried out in an acidic medium, yields the desired 17-monoester. google.com However, these reaction conditions can sometimes lead to the formation of the corresponding 21-monoester as a byproduct, either directly from the ortho-ester or through the transposition of the 17-monoester. google.com The synthesis of cortexolone itself can begin from cortexolone 21-acetate, which undergoes basic hydrolysis to yield the diol precursor needed for subsequent esterification reactions. google.com Purification of the final product can be achieved through methods like column chromatography or crystallization. smolecule.com

Achieving regioselectivity—the preferential reaction at one specific hydroxyl group over another—is a critical challenge in the synthesis of cortexolone esters.

Cortexolone 17α-propionate: The synthesis of cortexolone 17α-propionate, a potent antiandrogen, showcases a regioselective approach. google.comresearchgate.net The process starts with cortexolone, which is converted into an ortho-ester intermediate. google.com Subsequent acid-catalyzed hydrolysis is carefully controlled to selectively yield the 17α-monoester. google.com A method described by Gardi et al. involves transforming cortexolone into the intermediate orthoester using commercially available orthoesters in aprotic solvents with acid catalysis. google.com It has been found that using a dilute solution of acetic acid for the hydrolysis of the ortho-ester intermediate can significantly reduce the formation of the undesired 21-monoester byproduct to below 3%. google.com

Cortexolone 21-acetate: While chemical methods can be tailored for 21-esterification, biocatalytic approaches offer remarkable selectivity. The enzymatic acetylation of cortexolone using an immobilized heterologous lipase (B570770) from Rhizopus oryzae (ROL) yields cortexolone-21-acetate as the sole product. conicet.gov.ar This reaction, using isopropenyl acetate as the acetylating agent, demonstrates the power of biocatalysis in achieving high regioselectivity under mild conditions, avoiding the formation of the 17α-ester or di-esterified byproducts. conicet.gov.ar In some chemical routes, cortexolone 21-acetate serves as the starting material, which is hydrolyzed to cortexolone before being converted to other esters like the 17α-propionate. google.com

Isotopically labeled compounds are invaluable tools for metabolic studies and mechanistic investigations. An efficient hemisynthesis has been developed for producing 20- and 21-[¹³C]-labeled cortexolone, starting from the commercially available androst-4-ene-3,17-dione. thieme-connect.comresearchgate.net

The strategy relies on the early introduction of the carbon-13 isotope:

Labeling at Position 20: Potassium cyanide labeled with carbon-13 (K¹³CN) is used. thieme-connect.comresearchgate.net

Labeling at Position 21: [¹³C]-methylmagnesium iodide (¹³CH₃MgI), generated in situ, is employed for this purpose. thieme-connect.comresearchgate.net

Throughout this multi-step synthesis, the careful selection of protective groups is crucial, as it can significantly influence reaction outcomes and prevent the formation of unstable intermediates or product mixtures. thieme-connect.comresearchgate.net This method provides high-yield, reproducible procedures for obtaining these important labeled isotopomers. thieme-connect.comresearchgate.net

Cortexolone derivatives can exist in different solid-state forms known as polymorphs or pseudopolymorphs (solvates), which can have different physical properties. Cortexolone 17α-propionate (also known as Clascoterone) has been shown to exist in at least three anhydrous crystalline forms (CPI, CPII, and CPIII) and one hydrated form (CPW). researchgate.netnih.gov

These forms have been characterized using techniques such as X-ray diffractometry and solid-state NMR spectroscopy. nih.gov The single-crystal structure of the monohydrated form (CPW) reveals a significantly different solid-state behavior compared to the anhydrous form CPIII. nih.gov Additionally, a new hydrated crystalline form, designated as form IV, can be obtained by crystallizing cortexolone-17α-propionate from specific solvent mixtures, such as propylene (B89431) glycol/water or polyethylene (B3416737) glycol/water. google.comepo.org The ability to generate and characterize these different crystalline forms is important for pharmaceutical development.

Crystalline FormDescriptionMethod of PreparationKey Characterization
Form I (CPI)AnhydrousCrystallization from tert-butylmethylether or diisopropylether. googleapis.comgoogleapis.comMelting point approx. 133-135°C. googleapis.com
Form II (CPII)AnhydrousCrystallization from diisopropylether. googleapis.comgoogleapis.comCharacterized by specific DRX, DSC, and IR spectra. nih.gov
Form III (CPIII)AnhydrousCharacterized and compared with hydrated form. nih.govDistinct solid-state behavior from hydrated form. nih.gov
Hydrated Form (CPW)MonohydrateObtained from aqueous solvent systems. researchgate.netnih.govSingle crystal structure determined. nih.gov
Hydrated Form IVHydrateCrystallization from propylene glycol/water or polyethylene glycol/water mixtures. epo.orgCharacterized by specific X-ray diffraction patterns. epo.org

Preparation of Labeled Isotopic Variants (e.g., [13C]-Cortexolone)

Biocatalytic Transformations

Biocatalysis, using whole microbial cells or isolated enzymes, offers a powerful and highly selective alternative to chemical synthesis for modifying the cortexolone scaffold. Fungal enzymes, particularly cytochrome P450 monooxygenases, are widely used for introducing hydroxyl groups at specific positions, a reaction that is often difficult to achieve with chemical methods. jocpr.com

Thanatephorus cucumeris: This fungus is notable for its unique ability to hydroxylate the steroid nucleus at multiple positions. It can catalyze the hydroxylation of cortexolone to produce both 19-hydroxycortexolone and 11β-hydroxycortexolone. nih.govasm.org This makes it one of the few microorganisms known to hydroxylate the C-19 position of steroids. asm.org The ratio of the 11β- and 19-hydroxylated products can be influenced by culture conditions such as pH. asm.org Research has identified specific P450 enzymes responsible for these reactions; for example, the enzyme TcP450-1 has been implicated in the C-19 hydroxylation of cortexolone. nih.govresearchgate.net Furthermore, under neutral or acidic conditions, T. cucumeris can also catalyze 7β-hydroxylation of cortexolone, a reaction attributed to the P450 enzyme CYP5150AP3. nih.gov

Cunninghamella blakesleeana: This mold is widely used for the crucial 11β-hydroxylation step in the production of corticosteroids. longdom.org It efficiently transforms cortexolone into hydrocortisone (B1673445). researchgate.netwikipedia.orgnih.gov A significant industrial application is the one-step biotransformation of cortexolone-21-acetate to hydrocortisone acetate. researchgate.net Studies have shown that C. blakesleeana can achieve high product yields, with reports of over 85% for the conversion of cortexolone acetate, although yields can decrease dramatically at higher substrate concentrations. researchgate.net Submerged cultures of this fungus generally provide significantly higher yields of hydrocortisone compared to solid-state cultures. researchgate.netnih.gov

Curvularia lunata: This filamentous fungus is another key microorganism employed for the 11β-hydroxylation of cortexolone to produce hydrocortisone. longdom.orgnih.govnih.gov The mycelium of C. lunata exhibits maximal 11β-hydroxylase activity at the end of its logarithmic growth phase. nih.gov To enhance the stability and reusability of the biocatalyst, spores of C. lunata have been immobilized in materials like calcium alginate beads or photo-cross-linked resin gels. nih.govlu.se These immobilized systems can be used repeatedly over long periods with good operational stability. nih.gov Interestingly, the stage of fungal growth can influence the regioselectivity of the reaction; later-stage mycelium may display an increased 14α-hydroxylase activity. nih.govnih.gov A stable mutant of C. lunata has been developed with high 11β-hydroxylase activity towards both 21-acetate and 17α,21-diacetate of cortexolone, achieving yields of around 90%. researchgate.net

Fungal SpeciesSubstratePrimary Product(s)Key Enzyme/Reaction TypeNoteworthy Findings
Thanatephorus cucumerisCortexolone19-hydroxycortexolone, 11β-hydroxycortexolone, 7β-hydroxycortexoloneC-19, C-11β, C-7β Hydroxylation (P450)One of the few organisms capable of C-19 hydroxylation. asm.orgnih.gov Reaction selectivity is pH-dependent. nih.govasm.org
Cunninghamella blakesleeanaCortexolone / Cortexolone-21-acetateHydrocortisone / Hydrocortisone acetate11β-HydroxylationAchieves high yields (>85%) at low substrate concentrations. researchgate.net Used in one-step biotransformation of this compound. researchgate.net
Curvularia lunataCortexolone / Cortexolone estersHydrocortisone11β-HydroxylationImmobilized cells show high stability and reusability. nih.gov Regioselectivity can shift to 14α-hydroxylation in later growth stages. nih.gov

Enzymatic Derivatization through Transesterification (e.g., Rhizopus oryzae lipase)

The enzymatic synthesis of this compound through transesterification represents a significant advancement in creating steroid derivatives under mild and environmentally benign conditions. The use of lipases, particularly from Rhizopus oryzae, has been shown to be effective in this biocatalytic process. conicet.gov.ar

Research has demonstrated that an immobilized heterologous Rhizopus oryzae lipase (ROL) can efficiently catalyze the acylation of the complex steroid substrate, cortexolone. researchgate.net The immobilization of the enzyme is a crucial step, as it has been observed that the immobilized lipase is significantly more reactive than the free form. conicet.gov.ar This increased reactivity can be attributed to the fixation of the lipase in its open conformation upon immobilization, which can lead to substantial stabilization of the enzyme, especially when used in organic solvents. conicet.gov.ar In one study, the immobilization of the heterologous Rhizopus oryzae lipase on Lewatit 1600 resin at a pH of 7 and a temperature of 25°C was identified as the optimal condition for catalyzing the acetylation reaction. researchgate.net

The choice of the acetylating agent and the solvent system also plays a critical role in the efficiency of the transesterification reaction. Isopropenyl acetate has been used as an effective acetylating agent. conicet.gov.ar The reaction is typically carried out in an organic solvent, with diisopropyl ether (DIPE) being a suitable choice. conicet.gov.ar The process involves the lipase-catalyzed transfer of an acetyl group from the acyl donor to the hydroxyl group of cortexolone, resulting in the formation of cortexolone-21-acetate. conicet.gov.ar

The influence of various reaction parameters on the conversion of cortexolone to cortexolone-21-acetate has been systematically studied. These parameters include the nature of the acetylating agent, the solvent, temperature, the ratio of the acetylating agent to the substrate, and the ratio of the enzyme to the substrate. conicet.gov.ar For instance, an increase in the acylating agent to substrate (A/S) ratio from 1 to 50 was found to lead to an almost 100% conversion under specific parameters. conicet.gov.ar Similarly, enzyme to substrate (E/S) ratios between 15 and 50 resulted in nearly quantitative conversion. conicet.gov.ar

Table 1: Influence of Reaction Parameters on ROL-catalyzed Acetylation of Cortexolone

ParameterCondition/ValueEffect on ConversionReference
EnzymeImmobilized Rhizopus oryzae lipase (ROL2)More reactive than free lipase conicet.gov.ar
Support for ImmobilizationLewatit 1600 resinOptimal for catalysis researchgate.net
Acetylating AgentIsopropenyl acetateEffective acyl donor conicet.gov.ar
SolventDiisopropyl ether (DIPE)Suitable reaction medium conicet.gov.ar
Temperature55 °CStandard reaction temperature conicet.gov.ar
Acylating Agent/Substrate (A/S) Ratio50Almost 100% conversion conicet.gov.ar
Enzyme/Substrate (E/S) Ratio15-50Nearly quantitative conversion conicet.gov.ar

Optimization of Bioconversion Yields and Specificity

The optimization of bioconversion yields and specificity is a critical aspect of developing economically viable and efficient biocatalytic processes for producing this compound and its derivatives. This involves a systematic investigation of various process parameters to maximize the product yield and ensure the desired regioselectivity of the enzymatic reaction.

Response surface methodology (RSM) coupled with a central composite rotatable design has been effectively employed to optimize the specific yield of acetylated cortexolone. conicet.gov.arresearchgate.net This statistical approach allows for the evaluation of the effects of multiple variables and their interactions. In the case of the acetylation of cortexolone using immobilized Rhizopus oryzae lipase, the enzyme/substrate (E/S) ratio and the acylating agent/substrate (A/S) ratio were identified as the most significant factors influencing the specific yield. conicet.gov.ar The study predicted that optimal E/S and A/S ratios of 5 and 31.6, respectively, would result in a maximum specific product yield of 1.59 mmol of product per mmol of acylating agent per gram of enzyme. conicet.gov.ar

The specificity of the bioconversion is also a key consideration. For instance, in the 11β-hydroxylation of this compound to hydrocortisone acetate using Cunninghamella blakesleeana, the substrate concentration significantly impacts the product yield. researchgate.net While a high yield of 85.6% was achieved at a low substrate concentration of 0.15 g/L, the yield dropped to 30% when the substrate concentration was increased to 1 g/L. researchgate.net This highlights a common challenge in steroid biotransformations, where high substrate concentrations can be inhibitory to the microbial cells or enzymes, leading to reduced conversion efficiency.

Further optimization strategies can involve the manipulation of the fermentation medium and culture conditions. For the biotransformation of progesterone (B1679170) to cortexolone and cortisol by Curvularia lunata, the bioconversion efficiency was enhanced by adjusting the pH and supplementing the medium with surface-active agents like Tween 60 and Tween 80. ekb.eg The addition of specific amino acids, such as L-asparagine, also showed a positive effect on the formation of the desired products. ekb.eg Similarly, in the 11β-hydroxylation of cortexolone by immobilized Cunninghamella elegans protoplasts, the bioconversion efficiency was influenced by the concentration of an osmotic stabilizer (sucrose) and the addition of substances like sodium citrate (B86180) and various vitamins. ajol.info

Table 2: Optimization Parameters for Cortexolone Bioconversion

BioconversionOrganism/EnzymeParameter OptimizedOptimal ConditionResultReference
Acetylation of CortexoloneImmobilized Rhizopus oryzae lipaseEnzyme/Substrate (E/S) Ratio5Predicted maximum specific yield of 1.59 mmol P/mmol A·g E conicet.gov.ar
Acetylation of CortexoloneImmobilized Rhizopus oryzae lipaseAcylating Agent/Substrate (A/S) Ratio31.6Predicted maximum specific yield of 1.59 mmol P/mmol A·g E conicet.gov.ar
11β-hydroxylation of this compoundCunninghamella blakesleeanaSubstrate Concentration0.15 g/L85.6% yield of hydrocortisone acetate researchgate.net
11β-hydroxylation of this compoundCunninghamella blakesleeanaSubstrate Concentration1 g/L30% yield of hydrocortisone acetate researchgate.net
Progesterone to Cortexolone/CortisolCurvularia lunatapH7.0Maximum bioconversion efficiency ekb.eg
Progesterone to Cortexolone/CortisolCurvularia lunataSurfactant (Tween 80)50 µlIncreased bioconversion efficiency to 68.64% ekb.eg
11β-hydroxylation of CortexoloneImmobilized Cunninghamella elegansSucrose Concentration0.6 MMaximum bioconversion efficiency (70%) ajol.info

Preclinical Research Paradigms and Findings on Cortexolone Acetate Derivatives

In Vitro Cellular Model Investigations

Androgen Receptor Binding Assays in Cell Lines

Cortexolone 17α-propionate, also known as clascoterone (B1669155), has demonstrated a significant affinity for the androgen receptor (AR). In vitro studies have shown that it binds to the human AR with nanomolar affinity. tga.gov.au Specifically, clascoterone has been reported to have an inhibitory dissociation constant (Ki) and an inhibitory concentration at 50% (IC50) value in the range of 4 to 5 µM. sci-hub.se In binding affinity tests conducted on human prostate cancer cells, cortexolone-17α-propionate inhibited the specific binding of a synthetic androgen, [3H] methyltrienolone (B1676529) (R1881), to the androgen receptor with a Ki value of 4.0 x 10-8 M and an IC50 value of 5.0 x 10-8 M. rsc.org This demonstrates its role as a competitive antagonist at the androgen receptor level. drugbank.com

Interactive Data Table: Androgen Receptor Binding Affinity of Cortexolone 17α-propionate

Compound Parameter Value Cell Line
Cortexolone 17α-propionate (Clascoterone) Ki 4.0 x 10⁻⁸ M Human Prostate Cancer Cells
Cortexolone 17α-propionate (Clascoterone) IC50 5.0 x 10⁻⁸ M Human Prostate Cancer Cells
Cortexolone 17α-propionate (Clascoterone) Ki and IC50 4 to 5 µM Not specified

Studies on Cancer Cell Lines (e.g., Prostate Carcinoma, Pancreatic Carcinoma)

The antitumor effects of cortexolone derivatives have been evaluated in various cancer cell lines, including those from prostate and pancreatic carcinomas. patentbuddy.com Research has surprisingly revealed that these compounds exhibit cytotoxic effects in both androgen receptor-positive (AR+) and androgen receptor-negative (AR-) cancer cells. google.comgoogle.com

For instance, in prostate cancer cell lines, cortexolone derivatives have shown potent activity. The LNCaP cell line, which is androgen-sensitive and expresses the androgen receptor, and the PC3 line, which has low to no AR expression, have both been utilized in these studies. google.comgoogle.com Similarly, pancreatic cancer cell lines such as Panc-1 (AR+) and MiaPaca-2 (AR low) have been tested. google.comgoogle.com

The cytotoxic activity, measured by the half-maximal inhibitory concentration (IC50), of various cortexolone esters has been documented. For example, cortexolone 17α-benzoate (CB-03-06) and cortexolone 17α-valerate-21-propionate (CB-03-10) have demonstrated significant growth inhibition in both prostate and pancreatic cancer cell lines, in some cases surpassing the activity of standard anti-androgen drugs like Cyproterone (B1669671) Acetate (B1210297) (CPA) and Enzalutamide. google.com

Interactive Data Table: IC50 Values of Cortexolone Derivatives in Prostate and Pancreatic Cancer Cell Lines (µM)

Compound LNCaP (Prostate, AR+) PC3 (Prostate, AR-) Panc-1 (Pancreatic, AR+) MiaPaca-2 (Pancreatic, AR low)
Cortexolone 17α-propionate (CB-03-01) 33 190 490 110
9-dehydrocortexolone-17α-butyrate (CB-03-04) 46 140 340 160
Cortexolone 17α-benzoate (CB-03-06) 12 28 28 20
Cortexolone 17α-valerate-21-propionate (CB-03-10) 10 53 60 37
Cyproterone Acetate (CPA) 22 90 46 39
Enzalutamide 38 180 110 65

Assessment of Cellular Lipid and Cytokine Production

Cortexolone 17α-propionate (clascoterone) has been shown to antagonize androgen-mediated biological processes in human primary sebocytes, the cells that produce sebum. aformulabr.com.brnih.gov Androgens are known to stimulate the proliferation and differentiation of sebocytes, leading to increased lipid synthesis and the production of inflammatory cytokines, which are key factors in the pathogenesis of acne. aformulabr.com.brnih.gov

In vitro studies have demonstrated that clascoterone inhibits the production of lipids and inflammatory cytokines in a dose-dependent manner in these cells. aformulabr.com.brnih.gov When compared to another androgen receptor antagonist, spironolactone, clascoterone was found to be significantly more effective at inhibiting the synthesis of inflammatory cytokines from sebocytes. aformulabr.com.brnih.gov These findings highlight the compound's potential to directly target the downstream effects of androgen receptor activation in the skin.

Antiglucocorticoid Activity in Human Leukemic Cell Lines (Cortexolone)

Cortexolone itself has been identified as an antiglucocorticoid. In the human leukemic cell line CEM-C7, cortexolone effectively blocks the growth inhibition and cell lysis that is mediated by the potent glucocorticoid agonist, triamcinolone (B434) acetonide. nih.gov At high concentrations on its own, cortexolone is inactive. nih.gov Its antagonistic action is demonstrated by its ability, at a 1000-fold molar excess, to block the binding of radiolabeled triamcinolone acetonide to cytoplasmic glucocorticoid receptors. nih.gov However, when cortexolone binds to these receptors, it fails to promote their activation or transformation, a necessary step for glucocorticoid action. nih.gov This indicates that while it can occupy the receptor, it does not initiate the subsequent molecular events required for a glucocorticoid response. nih.govphysiology.org

In Vivo Animal Model Research

Evaluation of Local Androgen Antagonistic Activity (e.g., Hamster Flank Organ Test)

The hamster flank organ test is a standard in vivo model used to assess the topical antiandrogenic activity of compounds. sci-hub.sersc.org This model relies on the androgen-dependent growth of the flank organs in hamsters. Cortexolone 17α-propionate has demonstrated potent local antiandrogenic activity in this assay. drugbank.comrsc.orgresearchgate.net

When applied topically, cortexolone 17α-propionate effectively inhibits the enlargement of the hamster flank organ that is induced by testosterone (B1683101) propionate (B1217596). researchgate.net The inhibitory effect is dose-dependent. rsc.org Comparative studies have shown that at a fixed dose, cortexolone 17α-propionate is approximately twice as active as finasteride (B1672673) and has a similar level of activity to cyproterone acetate in this local test. rsc.orgresearchgate.net In contrast, the parent compound, cortexolone, is devoid of this effect. rsc.orgresearchgate.net This strong local activity, coupled with a lack of systemic effects, underscores its potential as a peripherally selective androgen antagonist. drugbank.com

Interactive Data Table: Local Antiandrogenic Activity in Hamster Flank Organ Test

Treatment (Topical) Dose (µg per animal) Flank Organ Inhibition (%)
Cortexolone + TP 400 + 4 0
Finasteride + TP 400 + 4 71*
Cyproterone acetate + TP 400 + 4 93**
Cortexolone-17α-propionate + TP 100 + 4 40*
Cortexolone-17α-propionate + TP 200 + 4 78*
Cortexolone-17α-propionate + TP 400 + 4 84**

*P< 0.05, **P< 0.01 vs. TP alone. TP = Testosterone Propionate. researchgate.net

Assessment of Systemic Biological Activity Profile

Preclinical investigations into the systemic biological activity of cortexolone acetate derivatives have primarily focused on characterizing their potential for localized therapeutic action while minimizing systemic effects. A significant body of research has centered on cortexolone 17α-propionate, also known as clascoterone. These studies have consistently demonstrated that while the compound exhibits potent local antiandrogenic activity, it is largely devoid of systemic effects. sci-hub.senih.gov

The mechanism underlying this peripherally selective activity is attributed to the compound's metabolic profile. researchgate.net In preclinical models, cortexolone 17α-propionate is rapidly hydrolyzed by esterases present in the skin and plasma to its parent compound, cortexolone (also known as 11-deoxycortisol). researchgate.netplos.orgnewdrugapprovals.org This resulting metabolite, cortexolone, is a naturally occurring intermediate in glucocorticoid synthesis that possesses weak glucocorticoid activity and no significant endocrine or antiandrogenic function. sci-hub.seresearchgate.net This rapid conversion to an inactive metabolite effectively prevents the compound from exerting systemic antiandrogenic effects. researchgate.netnih.gov

Studies in rodent models have substantiated these findings. For instance, when administered via subcutaneous injection even at high doses, clascoterone was found to have negligible systemic antiandrogenic activity. sci-hub.senewdrugapprovals.org A hamster flank organ test, a standard model for evaluating antiandrogenic compounds, showed that clascoterone had strong local activity but was systemically ineffective. sci-hub.se Further research confirmed that cortexolone 17α-propionate does not significantly affect gonadotropin hypersecretion, indicating it does not impact the central nervous system. researchgate.net This contrasts with other antiandrogens that can have systemic effects. nih.gov The rapid hydrolysis to the inactive cortexolone was observed within hours of incubation in rat plasma. researchgate.net

The following table summarizes the key preclinical findings regarding the systemic activity of cortexolone 17α-propionate.

Model/SystemKey FindingReference Compound(s)Outcome
Rodent Models (General)Evaluation of systemic activity after subcutaneous injection.-Negligible systemic antiandrogenic activity observed. newdrugapprovals.org
Hamster Flank Organ TestAssessment of local vs. systemic antiandrogenic effects.Testosterone PropionateExhibited potent local antiandrogenic activity but was systemically ineffective. sci-hub.seresearchgate.net
Rat Plasma IncubationIn vitro metabolism study.-Rapidly hydrolyzed to the inactive metabolite, cortexolone. researchgate.netresearchgate.net
Antigonadotropic Activity TestAssessment of central nervous system effects.Progesterone (B1679170)Devoid of activity on gonadotropin hypersecretion, indicating a lack of central effects. researchgate.net

Exploration of Antitumor Efficacy in Xenograft Models

Preclinical research has unexpectedly revealed that certain this compound derivatives possess significant antitumor properties. google.comgoogle.comgoogle.com Investigations using various xenograft models have demonstrated the efficacy of these compounds against different cancer types, including those that are dependent on and independent of the androgen receptor (AR). google.com

Cortexolone 17α-monoesters, 21-monoesters, and 17α,21-diesters have shown antitumor effects in animal xenograft models of prostate and pancreatic carcinoma. google.comgoogle.comgoogle.com The antitumor activity was observed in cancer cells that express the androgen receptor (AR+), such as LNCaP prostate cancer cells, as well as in cells where the androgen receptor is absent or expressed at low levels (AR-), like PC3 prostate cancer cells. google.com

One specific derivative, identified as CB-03-10 (an orally bioavailable steroidal cortexolone derivative), has been studied for its antineoplastic activity. cancer.gov It functions as an antagonist of both the androgen receptor (AR) and the glucocorticoid receptor (GR). cancer.gov Preclinical data from mouse xenograft models showed its antitumor activity in both pancreatic and prostate cancer. google.com In a prostate cancer xenograft model, the antitumor effect of CB-03-10 was found to be statistically significant compared to the vehicle control. google.comgoogle.com Another derivative, cortexolone 17α-benzoate, has also been identified for its potential use in treating tumors. google.com

The following table summarizes findings from key xenograft studies on this compound derivatives.


Conformational Analysis and Structure Activity Relationships of Cortexolone Acetate Derivatives

Theoretical Computational Chemistry Approaches (e.g., B3LYP/6-31G(d) Level Calculations)

Theoretical computational chemistry provides powerful tools for exploring the conformational landscape of complex molecules like steroids. nih.gov By calculating the potential energy of different spatial arrangements, researchers can identify the most stable, low-energy conformers that are likely to exist under physiological conditions.

A detailed conformational analysis has been performed on cortexolone derivatives, such as cortexolone-17α-propionate, which is structurally very similar to the acetate (B1210297) ester. researchgate.netrsc.org These investigations frequently utilize Density Functional Theory (DFT) methods, with the B3LYP functional and the 6-31G(d) basis set being a common level of theory for such calculations. researchgate.netrsc.orgresearchgate.net This approach has proven effective for an extensive exploration of the conformational space of the steroid's tetracyclic system. researchgate.netrsc.org

For instance, calculations on related steroid skeletons, like testosterone (B1683101), show that the A-ring adopts a half-chair geometry due to the double bond between C4 and C5. researchgate.netrsc.org The core steroidal nucleus of cortexolone and its esters is found to be rigid, and computational studies confirm the preferred conformations of the rings. nih.govresearchgate.net The analysis focuses on the tetracyclic system and the possibility of inversion of the hexacyclic rings to identify the most stable structures. researchgate.netrsc.org

These computational models serve as a foundational framework, which is then typically validated and refined by experimental data from spectroscopic methods. researchgate.netrsc.org The combination of these approaches allows for a comprehensive characterization of the molecule's preferred three-dimensional structure. rsc.org

Table 1: Computational Methods in Steroid Conformational Analysis
Method/TechniquePurposeExample ApplicationReference
Density Functional Theory (DFT)Calculates the electronic structure and energy of molecules to find stable conformations.Used to explore the conformational space of the tetracyclic system of cortexolone derivatives. nih.gov
B3LYP/6-31G(d)A specific DFT functional and basis set used for accurate energy and geometry predictions.Applied to perform a full conformational characterization of cortexolone-17α-propionate and related steroids. researchgate.netrsc.orgrsc.org
Molecular MechanicsA faster computational method that treats molecules as atoms linked by springs, useful for initial conformational searches.Often used for an initial scan of possible conformations before higher-level DFT optimization. ljmu.ac.uk

Nuclear Magnetic Resonance Spectroscopy for Conformational Characterization

While computational methods predict likely conformations, Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial experimental validation of these structures in solution. researchgate.netrsc.org High-field NMR analyses, including 1H NMR, 13C NMR, and two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for a full conformational characterization. researchgate.netrsc.orgmdpi.com

The complete assignment of 1H and 13C NMR signals is the first step, allowing for the identification of each atom in the molecule's skeleton. rsc.org For example, in the synthesis of cortexolone-21-acetate, the acetylation at the C-21 position was confirmed by the downfield shift of the 21-H proton signals in the 1H NMR spectrum and the appearance of new signals for the acetate group in the 13C NMR spectrum. conicet.gov.ar

Two-dimensional NMR experiments are particularly powerful for conformational analysis. mdpi.com The NOESY experiment, for instance, detects through-space interactions between protons that are close to each other (typically within 5 Å), providing direct evidence of the molecule's folding and the spatial arrangement of its functional groups. mdpi.comcopernicus.org This technique was used to confirm the stereochemical profile and proximity of different groups in related complex molecules, supporting the computationally derived models. mdpi.com The conformational characterization of cortexolone derivatives is thus realized by theoretical calculations that are validated by the complete assignment of 1H and 13C NMR signals. rsc.org

Table 2: NMR Techniques for Conformational Analysis of Cortexolone Derivatives
NMR TechniqueInformation ProvidedRelevance to ConformationReference
1H NMRProvides information on the chemical environment of hydrogen atoms. Chemical shifts and coupling constants reveal local geometry.Confirms functional group positions (e.g., location of acetate group) and provides data on dihedral angles. conicet.gov.ar
13C NMRShows the chemical environment of carbon atoms in the steroid skeleton.Validates the overall carbon framework and confirms sites of substitution. rsc.orgconicet.gov.ar
2D-NOESYIdentifies protons that are close in space, regardless of bond connectivity.Provides definitive experimental evidence for the three-dimensional structure and preferred conformation in solution by mapping spatial proximities. mdpi.com

Structure-Activity Correlations based on Functional Group Variation and Molecular Conformation

A key finding is that esterification at the 17α-hydroxyl position is crucial for potent antiandrogenic activity. researchgate.netgoogle.com Cortexolone-17α-propionate, for example, shows strong local antiandrogenic effects. researchgate.netrsc.org In contrast, the parent compound, cortexolone, is nearly devoid of this activity. rsc.orgresearchgate.net Furthermore, esterification at the 21-hydroxyl group, as in cortexolone-21-propionate (B13845260), also results in a compound that is nearly inactive. researchgate.netrsc.org If both positions are esterified (e.g., cortexolone-17α,21-dipropionate), the antiandrogenic activity is significantly reduced compared to the 17α-monoester. researchgate.netrsc.org This highlights the importance of a free hydroxyl group at the C21 position and an ester at the C17α position for optimal activity.

The conformation of the steroid skeleton itself is also a determinant of activity. The introduction of a double bond at the 9,11-position of the steroid C-ring, as seen in 9,11-dehydrocortexolone-17α-butyrate, modifies the spatial conformation of the rings. researchgate.netrsc.org This structural change is believed to be responsible for conferring systemic activity, in contrast to the strictly topical effects of derivatives lacking this feature. researchgate.netrsc.org Comparative studies show that while active compounds like cortexolone-17α-propionate and cyproterone (B1669671) acetate have a good structural overlay with natural androgens like testosterone, subtle differences in functional groups and their orientation drive their individual biological profiles as antagonists rather than agonists. researchgate.netrsc.org

Table 3: Structure-Activity Relationship of Cortexolone Derivatives
CompoundKey Structural FeatureReported Antiandrogenic ActivityReference
CortexoloneParent compound; -OH at C17 and C21.Devoid of effect. rsc.org
Cortexolone-17α-propionateEster at C17α position.Strong topical activity (85% inhibition in hamster flank organ test). researchgate.net
Cortexolone-21-propionateEster at C21 position.Nearly devoid of activity. researchgate.netrsc.org
Cortexolone-17α,21-dipropionateEsters at both C17α and C21.Reduced activity compared to the 17α-monoester. researchgate.netrsc.org
9,11-dehydrocortexolone-17α-butyrateEster at C17α and double bond at C9,11.Potent topical and systemic activity. researchgate.netrsc.org

Analytical Characterization Techniques in Cortexolone Acetate Research

Chromatographic Separation and Detection Methods (e.g., LC-MS/MS, HPLC)

Chromatographic techniques are fundamental in separating cortexolone acetate (B1210297) from complex mixtures, such as plasma or tissue homogenates, and quantifying it with high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry. It is extensively used for the quantitative analysis of cortexolone and its metabolites. For instance, a method was developed to monitor clascoterone (B1669155) (cortexolone-17α-propionate) and its primary metabolite, cortexolone, in in-vitro skin permeation test samples. This high-throughput method has a run time of just 2 minutes and achieves a lower limit of quantitation (LLOQ) of 0.5 ng/mL for both compounds, demonstrating excellent linearity and selectivity. researchgate.net In another application, LC-MS analysis was used to identify cortexolone, cortexolone-17α-propionate, and cortexolone-21-propionate (B13845260) in samples by comparing their retention times and observed mass-to-charge ratios (m/z) with standard samples. rsc.org The optimized parameters for this analysis included a source voltage of 5.00 kV and a capillary temperature of 250 °C. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both quantitative analysis and purification of cortexolone acetate and its derivatives. In studies involving the biotransformation of cortexolone-21-acetate to hydrocortisone (B1673445) acetate, an HPLC method was developed and validated for the quantification of hydrocortisone. researchgate.net Furthermore, HPLC analysis has been employed to determine the percentage area of cortexolone and its propionate (B1217596) esters in plasma and skin homogenate samples, complementing LC-MS data. researchgate.net The transformation of C21-steroids like cortexolone and its acetylated derivatives has been analyzed using HPLC to identify the resulting products. researchgate.net

Interactive Table: Chromatographic Methods for this compound Analysis

Technique Analyte(s) Matrix Key Findings/Parameters Reference(s)
LC-MS/MS Clascoterone, Cortexolone IVPT Samples LLOQ of 0.5 ng/mL; 2-minute run time. researchgate.net
LC-MS Cortexolone, Cortexolone-17α-propionate, Cortexolone-21-propionate Acetonitrile Solution Identification by retention time and m/z comparison. rsc.org
HPLC Hydrocortisone Biotransformation Culture Method developed and validated for quantification. researchgate.net
HPLC Cortexolone and its esters Plasma, Skin Homogenates Quantitative analysis expressed as area %. researchgate.net
HPLC C21-Steroid Transformation Products Culture Medium Identification of biotransformation products. researchgate.net

Spectroscopic Identification and Purity Assessment (e.g., High-Field NMR, Fourier Transform Infrared/Raman Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity and purity of this compound.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. High-field NMR analyses have been instrumental in the full conformational characterization of cortexolone-17α-propionate and related steroids. researchgate.netrsc.org These studies, often supported by theoretical calculations, help in understanding the three-dimensional structure of these molecules, which is crucial for their biological activity. researchgate.netrsc.org For instance, the NMR spectrum of a 19-acetoxysteroid derived from cortexolone displayed a characteristic quartet for the 19-methylene group and a sharp singlet for the acetoxy protons, which confirmed its structure. tandfonline.com The chemical shifts of the 18-methyl and 19-methyl groups are also key indicators in the NMR spectra of these steroids. tandfonline.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and to characterize the polymorphic forms of crystalline solids. The IR spectrum of a hydrated crystalline form of cortexolone 17α-propionate has been recorded and used as a key characterization parameter. google.com Early physical characterization of clascoterone involved the use of Fourier transform infrared/Raman spectroscopy to examine its major polymorphs. sci-hub.se FTIR spectroscopy has also been used to study the carboxyl group in various molecules, including acetates, providing insights into the vibrational frequencies of these functional groups.

Interactive Table: Spectroscopic Data for this compound and Related Compounds

Technique Compound/Feature Key Spectral Data/Findings Reference(s)
High-Field NMR Cortexolone-17α-propionate Full conformational characterization. researchgate.netrsc.org
NMR 19-acetoxysteroid derivative Quartet at τ 5.57 (19-CH2), singlet at τ 7.98 (19-OAc). tandfonline.com
FTIR Hydrated Cortexolone 17α-propionate Characteristic IR spectrum used for identification. google.com
FTIR/Raman Clascoterone Characterization of two major polymorphs. sci-hub.se
FTIR Acetic Acid C=O stretching frequency at 1783.3 cm⁻¹.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for identifying and characterizing different crystalline forms (polymorphs) of cortexolone derivatives, which can have different physical properties.

The analysis of a hydrated crystalline form of cortexolone 17α-propionate was performed using an X-ray diffractometer with a CuKα source. The data, collected in the angular range of 5°-35° (2θ), revealed a series of characteristic peaks at approximately 4.80, 11.36, 11.70, 12.29, 12.95, 14.44, 14.84, 15.93, 16.09, 16.31, 17.20, 19.56, 20.58, and 22.82 ± 0.2° 2θ. google.com These specific diffraction peaks serve as a fingerprint for this particular crystalline form. Different crystalline forms of cortexolone-17α-propionate, designated as form I and form III, have been identified and characterized by their unique powder X-ray diffraction patterns. google.com The study of different crystal forms is important as they can exhibit distinct stabilities and dissolution profiles.

Interactive Table: X-ray Diffraction Peaks for a Hydrated Crystalline Form of Cortexolone 17α-propionate

Peak Number Diffraction Angle (2θ)
1 4.80°
2 11.36°
3 11.70°
4 12.29°
5 12.95°
6 14.44°
7 14.84°
8 15.93°
9 16.09°
10 16.31°
11 17.20°
12 19.56°
13 20.58°
14 22.82°

Data is presented with a ± 0.2° tolerance. google.com

Q & A

Q. How can researchers optimize synthesis protocols for this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration). Characterize products using FTIR for functional group analysis and NMR for structural confirmation. Compare yields and purity against benchmarks from published cellulose acetylation methodologies . Validate bioactivity through in vitro assays (e.g., glucocorticoid receptor binding) .

Q. What methodologies assess this compound’s stability under varying physicochemical conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to stressors (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For oxidative stability, incubate with hydrogen peroxide and compare degradation rates to untreated controls .

Q. How can the PICOT framework structure hypothesis-driven research on this compound’s therapeutic potential?

  • Methodological Answer : Define:
  • Population : Target tissue/cell type (e.g., keratinocytes for dermatological applications).
  • Intervention : Dose range and administration route (e.g., topical vs. systemic).
  • Comparison : Existing glucocorticoids (e.g., hydrocortisone).
  • Outcome : Biomarkers (e.g., anti-inflammatory cytokine levels).
  • Time : Acute (24–48 hr) vs. chronic (14-day) exposure .

Data Analysis and Validation

Q. How should researchers analyze dose-response data to determine this compound’s therapeutic window?

  • Methodological Answer : Use four-parameter logistic curves (4PL) to calculate EC₅₀/IC₅₀ values. Apply Akaike’s Information Criterion (AIC) to compare model fits. Report confidence intervals for potency metrics and assess toxicity thresholds via parallel assays (e.g., cell viability assays) .

Q. What validation criteria ensure reproducibility in this compound studies?

  • Methodological Answer : Follow FDA bioanalytical guidelines:
  • Accuracy/Precision : ≤15% deviation for inter-day replicates.
  • Matrix Effects : Quantify via post-column infusion studies.
  • Stability : Document freeze-thaw cycles and short-term storage conditions .

Ethical and Ecological Considerations

Q. How can ecological toxicity risks be evaluated for this compound in preclinical research?

  • Methodological Answer : Perform in silico predictions using tools like ECOSAR to estimate acute aquatic toxicity. For in vitro validation, use algal growth inhibition assays (OECD 201) and Daphnia magna immobilization tests (OECD 202). Adhere to disposal protocols to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.